molecular formula C6H7NaO6 B6596120 D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt CAS No. 7378-23-6

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt

Cat. No.: B6596120
CAS No.: 7378-23-6
M. Wt: 198.11 g/mol
InChI Key: RBWSWDPRDBEWCR-UHFFFAOYSA-N
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Description

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt (CAS 6381-77-7), commonly known as sodium erythorbate, is the sodium salt of erythorbic acid (D-isoascorbic acid). It is a stereoisomer of ascorbic acid (vitamin C) but lacks significant vitamin C activity . Its molecular formula is C₆H₇NaO₆, with a molecular weight of 198.12 g/mol .

Properties

CAS No.

7378-23-6

Molecular Formula

C6H7NaO6

Molecular Weight

198.11 g/mol

IUPAC Name

sodium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate

InChI

InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1

InChI Key

RBWSWDPRDBEWCR-UHFFFAOYSA-N

impurities

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+]

Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[Na+]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+]

Color/Form

White, free-flowing crystals

density

1.2 (NTP, 1992)

melting_point

309 to 327 °F (decomposes) (NTP, 1992)

physical_description

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative.
DryPowder;  OtherSolid
White crystalline solid
White solid;  [HSDB] White to off-white odorless solid;  [CAMEO] White to off-white odorless crystalline powder;  [MSDSonline]

Related CAS

89-65-6 (Parent)

solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Freely soluble in water, very slightly soluble in ethanol
Soluble in water
16 g soluble in 100 mL wate

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt plays a significant role in biochemical reactions. It has strong reducing properties, similar to Vitamin C, and can capture oxygen, reducing the formation of oxidants in food, thereby preventing the deterioration of color, aroma, and taste.

Molecular Mechanism

At the molecular level, this compound exerts its effects by capturing oxygen, thereby reducing the formation of oxidants in food. This mechanism helps to prevent the deterioration of color, aroma, and taste.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under dry conditions, but when in solution, it is easily oxidized and deteriorated by air, metal ions, heat, or light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to cause hemolysis, a condition where red blood cells are destroyed before their natural life cycle ends.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can be used as a stabilizer for chemical raw materials, an important component of deoxygenation, anti-corrosion, and descaling solvents.

Biological Activity

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt, commonly known as erythorbic acid or isoascorbic acid, is a six-carbon compound with significant biological activities. Its molecular formula is C₆H₈O₃, and it has a molecular weight of approximately 144.13 g/mol. This compound is structurally related to glucose and features a unique gamma-lactone structure, which contributes to its reactivity and biological efficacy.

Biological Properties

  • Antioxidant Activity
    • D-erythro-Hex-2-enonic acid is primarily recognized for its antioxidant properties. It effectively scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. This characteristic is crucial for its application in food preservation, where it helps prevent spoilage and extends shelf life.
    • The compound's antioxidant activity may also have implications for health, potentially offering protective effects against chronic diseases associated with oxidative damage.
  • Metabolic Effects
    • Studies indicate that erythorbic acid does not exhibit antagonistic effects on ascorbic acid uptake in dietary contexts. However, it has been shown to inhibit ascorbic acid transport in guinea pig intestinal cells .
    • In vivo studies revealed that erythorbic acid could increase intracellular reactive oxygen species (ROS) levels, thereby reducing tumor growth in certain cancer models .
  • Safety Profile
    • Erythorbic acid is generally recognized as safe (GRAS) for consumption and has been evaluated for developmental toxicity in animal studies. High levels of erythorbic acid did not cause fetal or maternal toxicity in rats or mice .

Case Studies and Experimental Data

StudyFindings
Suzuki et al., 1998Investigated the effect of erythorbic acid on ascorbic acid transport; found no antagonistic effects but noted inhibition in intestinal cells .
Pappenberger & Hohmann, 2013Discussed industrial production methods of erythorbic acid and its safety in food applications .
EFSA Evaluation, 2015Re-evaluated erythorbic acid's safety; concluded it is safe for use in food products at specified concentrations .

Synthesis Methods

D-erythro-Hex-2-enonic acid can be synthesized through various chemical processes:

  • Chemical Synthesis :
    • Produced from methyl 2-keto-D-gluconate through esterification reactions.
    • The synthesis involves the reaction of methyl 2-keto-D-gluconate with sulfuric acid under controlled conditions .
  • Biological Synthesis :
    • Fermentation processes using specific bacterial strains (e.g., Pseudomonas fluorescens) can yield this compound from food-grade starch hydrolysates .

Applications

The versatility of D-erythro-Hex-2-enonic acid extends across various fields:

  • Food Industry : Used as an antioxidant to enhance the shelf life of products.
  • Pharmaceuticals : Explored for potential therapeutic benefits due to its antioxidant properties.
  • Cosmetics : Incorporated into formulations for its protective effects against oxidative stress.

Scientific Research Applications

Food Industry Applications

1. Antioxidant Properties
Sodium erythorbate is widely used as a food antioxidant due to its ability to prevent oxidative degradation of food products. It is particularly effective in preserving the color and flavor of meat products, fruit juices, and canned goods.

Food ProductUsage Concentration
Meat Products0.5 - 1.0 g/kg
Frozen Fish0.1 - 0.8% aqueous solution
Fruit Juices0.01 - 0.03%
Canned Fruits0.75 - 1.5 g/l
Beer0.03 g/l

Sodium erythorbate helps to maintain the quality of food by inhibiting the formation of harmful compounds that can arise during storage and processing .

2. Preservative Functionality
In addition to its antioxidant properties, sodium erythorbate acts as a preservative that extends the shelf life of various food items by preventing spoilage caused by microbial growth and oxidation . It is commonly used in:

  • Canned fruits and vegetables
  • Dairy products
  • Baked goods
  • Pickled products

Pharmaceutical Applications

1. Potential Therapeutic Uses
Research indicates that sodium erythorbate may have therapeutic potential due to its antioxidant properties, which can mitigate oxidative stress in biological systems. This has implications for conditions related to oxidative damage, such as cardiovascular diseases and certain cancers .

2. Safety and Toxicology
Studies have shown that sodium erythorbate is generally recognized as safe (GRAS) when used in food products at specified concentrations. The acceptable daily intake (ADI) has not been established; however, it has demonstrated low toxicity levels in animal studies .

Case Studies

Case Study 1: Efficacy in Meat Preservation
A study conducted on the use of sodium erythorbate in meat products demonstrated a significant reduction in lipid oxidation compared to control samples without antioxidants. The results indicated that sodium erythorbate effectively preserved the sensory qualities of meat over extended storage periods .

Case Study 2: Impact on Fruit Juice Quality
Research involving fruit juices showed that the addition of sodium erythorbate improved color retention and flavor stability during shelf life testing. The study highlighted its role in maintaining the nutritional quality of juices by preventing degradation of vitamins .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White to light-yellow crystalline powder .
  • Solubility : Highly soluble in water (40 g/100 mL) .
  • Stability : Sensitive to heat (decomposes at 154–164°C) and light; prone to oxidation in the presence of heavy metals .
  • Applications : Widely used as a food antioxidant (E316) in meat, canned goods, beverages, and baked products to prevent oxidation and color degradation .

Comparison with Similar Compounds

Structural and Functional Comparison

Property Sodium Erythorbate Sodium Ascorbate Erythorbic Acid (D-Isoascorbic Acid) Ascorbic Acid (Vitamin C)
Molecular Formula C₆H₇NaO₆ C₆H₇NaO₆ C₆H₈O₆ C₆H₈O₆
Molecular Weight (g/mol) 198.12 198.11 176.12 176.12
Stereochemistry D-erythro configuration L-ascorbate configuration D-isoascorbic acid L-ascorbic acid
Biological Activity Negligible vitamin C activity Full vitamin C activity 1/20th vitamin C activity of ascorbic acid Essential vitamin (vitamin C)
Antioxidant Efficacy Superior to ascorbate in meat preservation Moderate Comparable to sodium erythorbate Moderate, but degrades faster
Thermal Stability Decomposes at 154–164°C Stable up to 190°C Less stable than ascorbic acid Decomposes above 190°C
Regulatory Status Approved in food (E316) Approved (E301) Approved (E315) GRAS (E300)

Antioxidant Performance

  • Sodium erythorbate outperforms ascorbic acid in preventing lipid oxidation in meat, with a 30% higher reduction in peroxide values observed in comparative studies .
  • Its synergistic use with nitrites in cured meats reduces residual nitrite levels by 40%, enhancing food safety .

Thermal and pH Stability

  • Sodium erythorbate degrades rapidly above 160°C, limiting its use in high-temperature processing .
  • In contrast, sodium ascorbate remains stable under similar conditions, making it suitable for baked goods .

Toxicity and Regulatory Compliance

  • Sodium Erythorbate: Oral LD₅₀ in mice: 5 g/kg .
  • Ascorbic Acid: Non-toxic at dietary levels but may cause gastrointestinal distress at high doses .

Preparation Methods

Microbial Fermentation from D-Glucose

The primary industrial method for synthesizing sodium erythorbate begins with the microbial fermentation of D-glucose. Strains such as Arthrobacter globosa K1022 and Pseudomonas fluorescens Kl005 are cultivated in a nutrient-rich medium to produce 2-keto-D-gluconic acid (or its calcium salt) as the key intermediate . The fermentation medium typically contains:

ComponentConcentration (%)
Glucose18.0
Yeast extract0.3
K2_2HPO4_4·3H2_2O0.05
KH2_2PO4_40.05
MgSO4_4·7H2_2O0.025
CaCO3_34.5

Fermentation occurs under controlled conditions (30–35°C, 30 hours), achieving a conversion rate of 79.9% . The broth is then acidified with sulfuric acid to pH 1.5–2.0, precipitating calcium sulfate and oxalate, which are removed via pressure filtration (96.6% yield) .

Chemical Synthesis via Esterification and Alkaline Conversion

Post-fermentation, the clarified 2-keto-D-gluconic acid undergoes esterification. Methanol and sulfuric acid are added to the concentrated filtrate, followed by refluxing for 5 hours to form methyl 2-keto-D-gluconate (82.1% yield) . The ester is then subjected to alkaline conversion using sodium methoxide in methanol, yielding sodium erythorbate crude product (87.3% yield) . Critical reaction conditions include:

ParameterValue
Esterification temperature64–68°C
Methanol-to-ester ratio4:1 (v/w)
Alkaline conversion pH9.0–10.0

Purification and Crystallization Techniques

The crude sodium erythorbate is dissolved in hot water and treated with activated carbon to remove pigments and impurities . The solution is filtered and crystallized under vacuum at 45–50°C, followed by centrifugation to isolate the crystalline product. Final refining involves recrystallization from aqueous ethanol, achieving a purity >99% and an overall refined yield of 88.0% .

Purification StepYield (%)
Acidification/Decolorization96.6
Esterification82.1
Alkaline conversion87.3
Refining88.0

Comparative Analysis of Microbial Strains

Both Arthrobacter globosa and Pseudomonas fluorescens exhibit high efficiency in converting D-glucose to 2-keto-D-gluconate. However, Pseudomonas fluorescens demonstrates marginally faster fermentation kinetics, reducing the process time by 10–15% under identical conditions .

Optimization of Reaction Conditions

Key optimizations include:

  • Temperature : Fermentation at 30–35°C maximizes microbial activity without inducing thermal degradation .

  • pH Control : Maintaining pH 6.5–7.0 during fermentation enhances 2-keto-D-gluconate stability .

  • Catalyst Loading : Sulfuric acid concentrations >0.5% (v/v) in esterification improve reaction rates but require careful neutralization to avoid byproducts .

Industrial-Scale Production Protocols

Industrial processes scale fermentation to 10,000-L bioreactors, employing continuous centrifugation for biomass removal. Esterification and conversion are conducted in stainless steel reactors with automated pH and temperature controls. Crystallization is achieved via vacuum evaporators, yielding 500–1,000 kg batches with >98% purity .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt in synthesized samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the lactone structure and sodium coordination. Compare peak assignments with literature data for D-erythro configuration .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% as per commercial standards) .
  • X-ray Diffraction (XRD) : Validate crystalline structure and compare with reference data from crystallographic databases .
    • Note : Optical purity can be verified via polarimetry, with reported specific rotation [α]D20=+97[α]_D^{20} = +97^\circ (1% w/v in DMF) .

Q. What are the optimal conditions for synthesizing this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves:

  • Base Catalysis : React D-erythro-Hex-2-enonic acid with sodium hydroxide in anhydrous ethanol under nitrogen to prevent oxidation.
  • Temperature Control : Maintain reaction temperatures below 40°C to avoid lactone ring degradation .
  • Purification : Recrystallize the product from a water-ethanol mixture (1:3 v/v) to achieve >95% yield. Monitor pH (6.5–7.0) to minimize sodium salt hydrolysis .

Q. Which analytical techniques are recommended for characterizing its stability under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (~154–164°C) and hygroscopicity .
  • UV-Vis Spectroscopy : Monitor oxidative degradation by tracking absorbance changes at 265 nm in aqueous solutions under light, oxygen, and varying pH (3–9) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does the antioxidant mechanism of this compound compare to structurally similar antioxidants like ascorbic acid?

  • Methodological Answer :

  • Radical Scavenging Assays : Use DPPH or ABTS assays to quantify radical scavenging efficiency. Sodium erythorbate exhibits lower redox potential than ascorbic acid due to stereochemical differences in the enediol group .
  • Electrochemical Analysis : Compare oxidation potentials via cyclic voltammetry. The monosodium salt’s solubility in water enhances electron transfer rates but reduces lipid-phase activity compared to ascorbic acid .

Q. What strategies can resolve discrepancies in reported CAS numbers (7378-23-6 vs. 6381-77-7) for this compound?

  • Methodological Answer :

  • Regulatory Cross-Referencing : Consult authoritative databases (e.g., EPA’s TSCA Inventory, ECHA) to verify CAS numbers. CAS 6381-77-7 is listed under TSCA §12(b) for export regulations, while 7378-23-6 may be an obsolete identifier .
  • Structural Confirmation : Compare spectral data (NMR, IR) with both CAS entries to identify potential isomerism or nomenclature errors .

Q. How to design experiments to study its interaction with transition metal ions in aqueous solutions?

  • Methodological Answer :

  • Chelation Studies : Use UV-Vis spectroscopy to monitor complex formation with Fe3+^{3+} or Cu2+^{2+} at varying molar ratios (1:1 to 1:4). Sodium erythorbate’s γ-lactone structure may reduce metal binding efficiency compared to carboxylate-containing antioxidants .
  • Electron Paramagnetic Resonance (EPR) : Detect metal-centered radical intermediates during redox reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt
Reactant of Route 2
D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt

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